4-(1-Hydroxyethyl)benzene-1-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves reactions between sulfonyl chlorides and amines. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, was synthesized from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012). This process is indicative of the general approach to synthesizing sulfonamide derivatives, suggesting that a similar method could be applied to synthesize 4-(1-Hydroxyethyl)benzene-1-sulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamides is typically characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structural details of synthesized sulfonamides have been elucidated using FTIR, NMR, and XRD analyses, showing their precise molecular geometry and confirming the presence of the sulfonamide functional group (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including those that lead to the formation of complexes with metals, indicating their potential as ligands in coordination chemistry. For example, sulfonamide-derived ligands have been synthesized and used to construct novel complexes, demonstrating the versatility of sulfonamides in chemical synthesis (Li et al., 2009).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and thermal stability, can be studied using thermal analysis techniques. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interactions with other molecules, can be explored through spectroscopic studies and computational chemistry. For instance, Density Functional Theory (DFT) has been used to study the electronic properties and stability of sulfonamide molecules, providing insights into their chemical behavior (Sarojini et al., 2013).
Scientific Research Applications
Potential Carbonic Anhydrase Inhibitor : It has potential as a carbonic anhydrase inhibitor, particularly targeting tumor-associated isozymes. This application is significant in the context of cancer research and treatment (Wilkinson et al., 2007).
Development of Non-linear Optical Materials : The compound exhibits considerable non-linear optical character, making it a candidate for developing non-linear optical materials (Shahid et al., 2018).
Chemical Research Applications : Due to its structural and spectroscopic properties, 4-(1-Hydroxyethyl)benzene-1-sulfonamide finds applications in chemical research (Ceylan et al., 2015).
Molecular Structure and Charge Transfer Studies : Its hyper conjugative interactions and charge delocalization make it useful for studying molecular structure and charge transfer (Sarojini et al., 2012).
Antimicrobial, Antioxidant, and Enzyme Inhibition Activities : The compound has demonstrated in vitro antimicrobial, antioxidant, and enzyme inhibition activities, making it relevant in the fields of pharmacology and biochemistry (Hassan et al., 2021; Danish et al., 2021).
Antibacterial Properties : Novel sulfonamide derivatives, including this compound, have shown antimicrobial activity against various bacterial strains, suggesting potential as an anti-bacterial alternative against resistant pathogens (Saleem et al., 2018).
Molecular Biology, Chemistry, and Physics Applications : It is used to study molecular interactions in crystals and solutions, relevant to these scientific fields (Perlovich et al., 2008).
Anticancer Effects : Some benzene sulfonamide derivatives have shown potent anticancer effects, relevant in cancer research (Mohamed et al., 2022).
Medical Applications as a Pain Reliever : A compound known as Bosentan monohydrate, related to this compound, has potential medical applications as a pain reliever (Kaur et al., 2012).
Mercury Extraction from Aqueous Solutions : A resin containing this compound can selectively extract mercury from aqueous solutions, indicating potential environmental applications (Oktar et al., 2008).
Study of Hemoglobin Interaction : It has been used to study the interaction between synthesized heterocyclic sulfonamide compounds and hemoglobin, focusing on conformational changes and intermolecular forces (Naeeminejad et al., 2017).
Degradation of Sulfonamide Antibiotics : Microbacterium sp. strain BR1 degrades sulfonamide antibiotics through a novel microbial strategy involving this compound, potentially reducing the propagation of antibiotic resistance (Ricken et al., 2013).
Mechanism of Action
While the specific mechanism of action for “4-(1-Hydroxyethyl)benzene-1-sulfonamide” is not detailed in the available resources, sulfonamides in general are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
It has a normal shipping temperature .
Safety and Hazards
properties
IUPAC Name |
4-(1-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAILDNLESYHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276738 | |
Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113412-15-0, 25426-54-4 | |
Record name | 4-alpha-Hydroxyethylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide revealed by computational studies?
A1: Computational studies employing Density Functional Theory (DFT) at the B3LYP level provided valuable insights into the structure of this compound []. The optimized geometry obtained from these calculations revealed the presence of intramolecular hydrogen bonding within the molecule. This interaction likely influences the compound's overall conformation and potentially its interactions with other molecules. Furthermore, the study utilized Natural Bond Orbital (NBO) analysis to elucidate the various intramolecular interactions present. []
Q2: How was computational chemistry employed to study the spectroscopic properties of this compound?
A2: The research utilized DFT calculations to predict the infrared (IR) and Raman spectra of this compound []. By calculating the vibrational frequencies and intensities, the study provided a theoretical framework for interpreting experimental spectroscopic data. This approach is valuable for confirming structural assignments and understanding the vibrational modes of the molecule. []
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